3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with amino, methyl, and carboxylic acid groups, making it a valuable scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the amino group, making it less reactive in certain substitution reactions.
3-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Has one less methyl group, affecting its steric properties and reactivity.
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carboxylic acid group, altering its chemical behavior.
Uniqueness
3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-amino-1,5-dimethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H2,7,8)(H,10,11) |
InChI Key |
GCJKBQODAQVHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)C(=O)O |
Origin of Product |
United States |
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